molecular formula C16H19FN2O2 B14031081 tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B14031081
M. Wt: 290.33 g/mol
InChI Key: ZGXSFTIMPPBRNO-UHFFFAOYSA-N
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Description

Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a tert-butyl ester group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-tumor and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is unique due to its specific structural features, such as the presence of a fluorine atom and a tert-butyl ester group. These features contribute to its enhanced chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

tert-butyl 7-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3

InChI Key

ZGXSFTIMPPBRNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)F

Origin of Product

United States

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